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Compound
Receptor /
Assay

EC₅₀
(nM)

Eₘₐₓ (% of
Reference)

Reference
Compound

Source

Dipyanone MOR (GTP Gi

binding)

96.8 106% Fentanyl [1]

Dipyanone KOR (GTP Gi

binding)

380.4 13% U-50488 [1]

Dipyanone DOR (GTP Gi

binding)

1067 56% SNC-80 [1]

Dipyanone MOR (β-

arrestin 2)

39.9 155% Hydromorphone [2] [3]

Methadone MOR (β-

arrestin 2)

50.3 152% Hydromorphone [2] [3]

O-AMKD MOR (β-

arrestin 2)

1262 109% Hydromorphone [2] [3]

Desmethylmoramide MOR (β-

arrestin 2)

1335 126% Hydromorphone [2] [3]

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 5 Tech Support

https://www.smolecule.com/products/s13211319?utm_src=pdf-body
https://www.smolecule.com/products/s13211319?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC12185669/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12185669/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12185669/
https://www.sciencedirect.com/science/article/pii/S2667118223000818
https://pubmed.ncbi.nlm.nih.gov/37173408/
https://www.sciencedirect.com/science/article/pii/S2667118223000818
https://pubmed.ncbi.nlm.nih.gov/37173408/
https://www.sciencedirect.com/science/article/pii/S2667118223000818
https://pubmed.ncbi.nlm.nih.gov/37173408/
https://www.sciencedirect.com/science/article/pii/S2667118223000818
https://pubmed.ncbi.nlm.nih.gov/37173408/
https://www.smolecule.com/products/s13211319?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Key to Abbreviations: EC₅₀: Half-maximal effective concentration (measure of potency); Eₘₐₓ: Maximum

effect (measure of efficacy); MOR: µ-Opioid Receptor; KOR: κ-Opioid Receptor; DOR: δ-Opioid

Receptor.

Experimental Methodologies

The data in the table were generated using two established in vitro protocols:

GTP Gi Binding Assay [1]: This assay measures the functional activation of G-proteins directly

downstream of opioid receptor engagement.

Methodology: A homogeneous time-resolved fluorescence (HTRF)-based assay was used.

Upon receptor activation by an agonist, the associated Gαi protein exchanges GDP for GTP.
The assay quantifies this binding event using a GTP analog labeled with a Eu Cryptate and a

specific antibody labeled with d2, which results in a fluorescence resonance energy transfer
(FRET) signal upon their interaction.

Application: Used to profile Dipyanone's activity at MOR, KOR, and DOR.

β-Arrestin Recruitment Assay [2] [3]: This assay measures a distinct signaling pathway that is often

associated with receptor desensitization and internalization.

Methodology: A NanoBiT β-arrestin 2 recruitment assay was employed. The MOR is fused to

one subunit of a nanoluciferase, while β-arrestin 2 is fused to the complementing subunit.
Agonist-induced receptor activation and subsequent β-arrestin 2 recruitment bring the two

luciferase fragments into proximity, restoring luciferase activity, which is measured as a
luminescent signal.

Application: Used to compare the potency and efficacy of Dipyanone, methadone, and other
NSOs at the MOR.

Opioid Receptor Signaling Pathway

The cellular effects of Dipyanone are mediated primarily through its action on the MOR, a G-protein

coupled receptor (GPCR). The following diagram illustrates the key signaling events following MOR

activation.
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The diagram shows that MOR activation triggers two primary signaling branches [4] [5] [6]:
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G-protein pathway: The classical pathway, leading to acute cellular effects like reduced

neurotransmitter release and neuronal excitability.
β-arrestin pathway: Involved in receptor regulation; sustained signaling through this pathway is

linked to the development of adverse effects like tolerance and respiratory depression [5] [6].

Key Research Implications

High MOR Potency: The data confirm that Dipyanone is a potent MOR agonist, with an efficacy

similar to or exceeding that of methadone and fentanyl in different assays [1] [2]. This underpins its
dangerous potential for causing fatal respiratory depression [1].

Receptor Selectivity: Dipyanone shows a clear preference for activating MOR over KOR and DOR,
a pattern typical for drugs with high abuse liability [1].

Dynamic NSO Market: The emergence of Dipyanone exemplifies a shift in the illicit drug market
towards non-fentanyl synthetic opioids that are structurally related to older prescription drugs, posing

new challenges for detection and public health response [1] [7].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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[https://www.smolecule.com/products/b13211319#dipyanone-receptor-activation-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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